molecular formula C20H13F3N2O5 B11193533 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11193533
M. Wt: 418.3 g/mol
InChI Key: QHAWXEAHTAPFHY-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound characterized by its unique structural features It contains a nitrophenyl group, a trifluoromethylphenyl group, and a dihydrofuro[3,4-b]pyridine core

Preparation Methods

The synthesis of 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the nitrophenyl and trifluoromethylphenyl groups through various coupling reactions. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other furo[3,4-b]pyridine derivatives with different substituents. What sets 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione apart is the presence of both nitrophenyl and trifluoromethylphenyl groups, which confer unique electronic and steric properties. This uniqueness can lead to different reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C20H13F3N2O5

Molecular Weight

418.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H13F3N2O5/c21-20(22,23)12-4-2-5-13(8-12)24-16-10-30-19(27)18(16)15(9-17(24)26)11-3-1-6-14(7-11)25(28)29/h1-8,15H,9-10H2

InChI Key

QHAWXEAHTAPFHY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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